1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE
Brand Name: Vulcanchem
CAS No.: 637745-59-6
VCID: VC6788201
InChI: InChI=1S/C16H15FN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3
SMILES: COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Molecular Formula: C16H15FN2O
Molecular Weight: 270.307

1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

CAS No.: 637745-59-6

Cat. No.: VC6788201

Molecular Formula: C16H15FN2O

Molecular Weight: 270.307

* For research use only. Not for human or veterinary use.

1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE - 637745-59-6

Specification

CAS No. 637745-59-6
Molecular Formula C16H15FN2O
Molecular Weight 270.307
IUPAC Name 1-[(2-fluorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Standard InChI InChI=1S/C16H15FN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3
Standard InChI Key DRUAERDMFRGERY-UHFFFAOYSA-N
SMILES COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Introduction

Biological Activities and Applications

Benzodiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. They are also used in the development of pharmaceuticals due to their ability to interact with various biological targets.

Biological ActivityDescription
AntimicrobialMany benzodiazoles exhibit antimicrobial properties, making them candidates for drug development.
AnticancerSome benzodiazoles have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways.
Pharmaceutical ApplicationsUsed in the synthesis of drugs targeting various diseases, including neurological disorders and infections.

Synthesis and Chemical Reactions

The synthesis of benzodiazoles typically involves condensation reactions between appropriate precursors. For 1-[(2-Fluorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole, the synthesis would likely involve a similar approach, incorporating the fluorophenyl and methoxymethyl groups into the benzodiazole structure.

Synthetic MethodDescription
Condensation ReactionsCommonly used to form the benzodiazole ring.
Substitution ReactionsMay be employed to introduce specific functional groups like fluorophenyl and methoxymethyl.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator